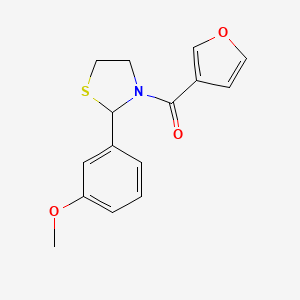

Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

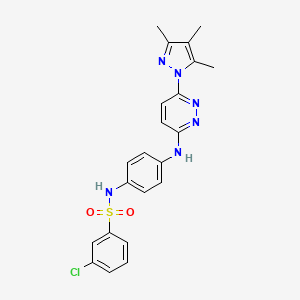

“Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone” is a chemical compound with the molecular formula C15H15NO3S and a molecular weight of 289.35. It contains a thiazolidine motif, which is a five-membered heterocyclic moiety present in diverse natural and bioactive compounds . The presence of sulfur in the thiazolidine motif enhances its pharmacological properties .

Synthesis Analysis

Thiazolidine motifs, such as the one in this compound, are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, thiazolidine derivatives are known to be used in various chemical reactions due to their diverse biological properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Aza-Piancatelli Rearrangement : Furan-2-yl(phenyl)methanol derivatives, closely related to the requested compound, undergo aza-Piancatelli rearrangement in the presence of In(OTf)3, leading to the synthesis of benzo[b][1,4]thiazine or oxazine derivatives. This process is notable for its high selectivity, good yields, and fast reaction times, as established by nOe studies and X-ray crystallography (B. Reddy et al., 2012).

Solid Acid-Catalyzed Synthesis : Another related derivative, furan-2-yl(phenyl)methanol, has been synthesized using phosphomolybdic acid as a catalyst. This method produces trans-4,5-disubstituted cyclopentenone derivatives efficiently (B. Reddy et al., 2012).

Biological and Medicinal Applications

Cytotoxicity Testing : Compounds structurally similar to the requested chemical, such as 2-aroylbenzofuran-3-ols, have been synthesized and tested for in vitro cytotoxicity on human cancer cell lines. Some of these compounds show significant inhibitory abilities, indicating potential as anticancer agents (Nguyễn Tiến Công et al., 2020).

Protein Tyrosine Kinase Inhibitory Activity : Novel furan-2-yl(phenyl)methanone derivatives have been synthesized and screened for their protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, suggesting potential for therapeutic use (Feilang Zheng et al., 2011).

Chemical and Pharmaceutical Research

Microwave Assisted Synthesis : Novel pyrazoline derivatives incorporating the furan-2-yl motif have been synthesized using microwave irradiation. These compounds demonstrated significant anti-inflammatory and antibacterial activity, highlighting their potential in pharmaceutical development (P. Ravula et al., 2016).

Phosphoinositide 3-Kinase Inhibition : Furan-2-ylmethylene thiazolidinediones have been identified as selective inhibitors of phosphoinositide 3-kinase gamma, a target for inflammatory and autoimmune diseases. These inhibitors exhibit selectivity and potency, making them significant for therapeutic research (V. Pomel et al., 2006).

Orientations Futures

Thiazolidine derivatives, such as “Furan-3-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone”, compel researchers to explore new drug candidates . Future research could focus on developing multifunctional drugs and improving their activity . The novel synthesis of thiazolidine derivatives using various agents is also a promising area of study .

Propriétés

IUPAC Name |

furan-3-yl-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-18-13-4-2-3-11(9-13)15-16(6-8-20-15)14(17)12-5-7-19-10-12/h2-5,7,9-10,15H,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUOSIQKEHBOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2904876.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904896.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)